molecular formula C6H11NO3 B13503234 3-Acetamido-2-methylpropanoic acid

3-Acetamido-2-methylpropanoic acid

Cat. No.: B13503234
M. Wt: 145.16 g/mol
InChI Key: DBKNTBMBKSLJRD-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Early Research on 3-Acetamido-2-methylpropanoic Acid

While specific documentation detailing the initial discovery and synthesis of this compound is not prominently highlighted in seminal historical literature, its emergence can be understood within the broader context of research into amino acid derivatives and peptide chemistry. The development of related compounds, such as various substituted propanoic acids, has often been driven by the search for new pharmaceutical intermediates. For instance, research into related structures like 3-acetylthio-2-methylpropanoic acid has been linked to the synthesis of angiotensin-converting enzyme (ACE) inhibitors. google.comthegoodscentscompany.com Early investigations into molecules of this class typically focused on the development of synthetic routes and the exploration of their potential as precursors for larger, biologically active molecules. The availability of stereospecific versions, such as (R)-3-Acetamido-2-methylpropanoic acid, indicates that research has progressed to include enantioselective synthesis, a key area in modern medicinal chemistry. sigmaaldrich.com

Academic Significance of this compound in Organic Chemistry

The academic significance of this compound lies primarily in its utility as a chiral building block for organic synthesis. The presence of a carboxylic acid group, an amide linkage, and a chiral center makes it a versatile starting material or intermediate. In organic chemistry, compounds with such functionalities are crucial for creating molecules with specific three-dimensional arrangements, which is particularly important in the synthesis of pharmaceutical compounds and other biologically active agents.

The synthesis of novel compounds often relies on the coupling of smaller, well-defined fragments. The carboxylic acid moiety of this compound can be readily activated to form amide bonds with other amino acids or amines, a fundamental reaction in peptide synthesis. rsc.org The acetamido group provides a protected amine functionality, which can be strategic in multi-step synthetic pathways. The methyl group at the alpha position to the carboxylate influences the molecule's conformation and reactivity. The academic pursuit of new synthetic methodologies may employ such structures to explore stereoselective reactions and to build libraries of compounds for screening purposes.

Structural Framework and Nomenclature Precision of this compound

The structure of this compound is defined by a three-carbon propanoic acid chain. A methyl group is attached to the second carbon (C2), and an acetamido group (-NHCOCH₃) is attached to the third carbon (C3). The presence of the methyl group on C2 creates a stereocenter, meaning the compound can exist as two different enantiomers: (R)-3-Acetamido-2-methylpropanoic acid and (S)-3-Acetamido-2-methylpropanoic acid.

According to IUPAC nomenclature, the systematic name for the (R)-enantiomer is (R)-3-acetamido-2-methylpropanoic acid. sigmaaldrich.com This precise naming system unambiguously defines the connectivity of the atoms and the stereochemistry at the chiral center. The molecule's framework combines features of an amino acid derivative with an acetyl protecting group on the nitrogen atom. This structural arrangement is key to its chemical properties and its role in synthesis.

Interactive Data Tables

Physicochemical Properties of (R)-3-Acetamido-2-methylpropanoic acid This table summarizes key computed and experimental properties for the (R)-enantiomer of the compound.

PropertyValueSource
IUPAC Name (R)-3-acetamido-2-methylpropanoic acid sigmaaldrich.com
CAS Number 2350696-62-5 sigmaaldrich.com
Molecular Formula C₆H₁₁NO₃ sigmaaldrich.com
InChI Key DBKNTBMBKSLJRD-SCSAIBSYSA-N sigmaaldrich.com
Purity 0.95 sigmaaldrich.com
Physical Form Yellow semi-solid sigmaaldrich.com
Storage Temp. 0-8 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-acetamido-2-methylpropanoic acid

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10)3-7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)

InChI Key

DBKNTBMBKSLJRD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Acetamido 2 Methylpropanoic Acid and Its Precursors

Catalytic Approaches to 3-Acetamido-2-methylpropanoic Acid Synthesis

Catalytic methods offer powerful and elegant solutions for the construction of complex molecules like this compound from simpler starting materials. These approaches are broadly categorized into transition metal-catalyzed reactions and biocatalytic transformations, each presenting unique advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Hydrocarboxylation Routes

Transition metal catalysis, particularly using palladium, provides a versatile platform for the synthesis of carboxylic acids through the hydrocarboxylation of unsaturated compounds. This method involves the addition of a hydrogen atom and a carboxyl group across a double bond, representing a highly atom-economical route to valuable chemical intermediates.

The synthesis of this compound can be envisioned through the palladium-catalyzed hydrocarboxylation of methacrylamide (B166291). In this process, a palladium catalyst activates a CO source, which is then incorporated into the substrate. While direct literature on the hydrocarboxylation of methacrylamide to this specific product is scarce, the mechanism can be understood from analogous reactions involving other olefins. nih.govorganic-chemistry.org The general catalytic cycle typically involves the formation of a palladium-hydride species, which then undergoes migratory insertion across the C=C bond of the olefin (hydropalladation). Subsequent migratory insertion of carbon monoxide into the palladium-alkyl bond forms a palladium-acyl complex. The final step is the release of the carboxylic acid product, regenerating the active catalyst. nih.gov Formic acid is often employed as a convenient and less hazardous surrogate for carbon monoxide gas. nih.govorganic-chemistry.org

A critical challenge in the hydrocarboxylation of an unsymmetrical olefin like methacrylamide is controlling the regioselectivity—that is, determining whether the carboxyl group adds to the terminal carbon (to form the linear product, this compound) or the internal carbon (to form the branched, or iso-, product). This outcome is dictated by the regioselectivity of the initial hydropalladation step.

Anti-Markovnikov addition leads to the palladium intermediate bonding at the terminal carbon, which, after carboxylation, yields the desired linear product, this compound.

Markovnikov addition involves the palladium bonding to the internal, more substituted carbon, resulting in the formation of the isomeric branched product, 2-acetamido-2-methylpropanoic acid.

The ability to control this regioselectivity is paramount and is primarily influenced by the choice of ligands coordinated to the palladium center. nih.govorganic-chemistry.org Furthermore, as this compound contains a stereocenter at the C2 position, achieving stereocontrol to produce a single enantiomer is a significant objective, often addressed through the use of chiral ligands.

The strategic design of ligands, particularly phosphine (B1218219) ligands, is the cornerstone of controlling selectivity and reactivity in palladium-catalyzed hydrocarboxylation. nih.gov The electronic and steric properties of the ligand directly influence the stability of the possible transition states during the hydropalladation step, thereby directing the reaction toward the desired isomer.

For instance, in the hydrocarboxylation of propylene, density functional theory (DFT) calculations have shown that bulky phosphine ligands favor the formation of the linear carboxylic acid (anti-Markovnikov product). nih.gov The Pd-TFPP (tris(p-trifluoromethylphenyl)phosphine) system, for example, favors a bis-coordinated pathway that is kinetically and thermodynamically predisposed to anti-Markovnikov selectivity. nih.gov Conversely, different ligands can promote the formation of the branched isomer. This principle of ligand-regulated regioselectivity is a general feature of palladium-catalyzed hydrocarboxylation and would be directly applicable to the synthesis of this compound from methacrylamide. organic-chemistry.org

Table 1: Effect of Ligand on Regioselectivity in a Model Pd-Catalyzed Hydrocarboxylation of Propylene This table illustrates the principle of ligand-controlled regioselectivity based on data from analogous systems.

LigandSelectivity OutcomeGoverning FactorReference
TFPP (Tris(p-trifluoromethylphenyl)phosphine)Anti-Markovnikov (Linear Product)Favors a bis-coordinated pathway, leading to the less sterically hindered intermediate. nih.gov
DPPB (1,4-Bis(diphenylphosphino)butane)Markovnikov (Branched Product)Favors a monocoordinated pathway involving an additive (Cl-), leading to the more stable carbocation-like intermediate. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit exceptional levels of stereoselectivity, making them ideal for producing chiral molecules. Chemoenzymatic routes combine the best of both worlds, using chemical reactions to create precursors that are then transformed with high precision by enzymes. acs.org

For this compound, a biocatalytic approach would be particularly advantageous for producing an enantiomerically pure compound. A common and effective strategy is the kinetic resolution of a racemic mixture. acs.orgresearchgate.net In this process, an enzyme selectively acts on one enantiomer of the starting material, allowing for the separation of the unreacted, optically pure enantiomer from the transformed product.

A plausible and widely used enzymatic pathway for obtaining enantiomerically pure this compound is the hydrolytic kinetic resolution of its racemic ester. Hydrolase enzymes, particularly lipases, are well-suited for this purpose due to their broad substrate tolerance and frequent high enantioselectivity. acs.orgmdpi.com

The proposed pathway would proceed as follows:

Preparation of Racemic Ester: A racemic mixture of methyl or ethyl 3-acetamido-2-methylpropanoate is synthesized using standard chemical methods.

Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using a selected lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia). The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (R-acid).

Separation: The reaction results in a mixture containing the unreacted S-ester and the newly formed R-acid. These two compounds have different chemical properties (ester vs. acid) and can be easily separated by extraction or chromatography.

Final Hydrolysis: The separated, enantiomerically pure S-ester is then hydrolyzed using a standard chemical method (e.g., base-catalyzed hydrolysis) to yield the desired (S)-3-Acetamido-2-methylpropanoic acid.

This chemoenzymatic approach leverages the efficiency of chemical esterification and the precision of enzymatic resolution to access optically pure chiral acids. mdpi.com

Microorganism-Mediated Transformations for this compound Production

While direct microbial fermentation to produce this compound has not been extensively reported, microorganism-mediated transformations represent a promising and environmentally benign approach for the synthesis of its precursor, 3-amino-2-methylpropanoic acid. This biocatalytic route often involves the use of whole-cell systems containing specific enzymes capable of acting on readily available substrates.

One potential pathway involves the bioconversion of 2-methyl-1,3-propanediol (B1210203) to 3-hydroxy-2-methylpropanoic acid (3H2MPA) using microorganisms such as Gluconobacter oxydans. acs.org This bacterium possesses alcohol dehydrogenase and aldehyde dehydrogenase enzymes that facilitate the oxidation. acs.org The resulting 3H2MPA can then be chemically converted to 3-amino-2-methylpropanoic acid, for example, through a reductive amination process, followed by N-acetylation to yield the final product. The efficiency of such a biotransformation is dependent on various factors, including pH, temperature, and substrate concentration. acs.org For instance, optimal conditions for the bioconversion of 2-methyl-1,3-propanediol to 3H2MPA have been identified as a pH range of 6-7.5 and a temperature of 25-30 °C. acs.org

Another strategy involves the use of microorganisms expressing enzymes such as L-aspartate-α-decarboxylase (ADC), which can convert L-aspartate to β-alanine. wikipedia.orgrsc.org While not directly producing the methylated target, this highlights the potential for engineering metabolic pathways in microorganisms to produce a variety of β-amino acids. By introducing appropriate enzymes and precursor pathways, it is conceivable to develop a microbial system for the direct production of 3-amino-2-methylpropanoic acid.

The following table summarizes a potential microorganism-mediated transformation for a precursor to this compound.

Table 1: Microorganism-Mediated Transformation for a Precursor of this compound

Precursor Microorganism Key Enzymes Product of Biotransformation Reference
Enzyme Engineering for Enhanced Yield and Specificity in this compound Synthesis

Enzyme engineering plays a crucial role in optimizing biocatalytic routes for the production of specific amino acids. While specific research on engineering enzymes for this compound synthesis is limited, advancements in the field for related β-amino acids provide a clear roadmap for future development. Techniques such as directed evolution and rational design can be employed to improve enzyme activity, stability, and substrate specificity.

For the synthesis of β-amino acids, enzymes like nitrilases and amidases are of particular interest. hilarispublisher.com These enzymes can be used in cascade reactions to convert β-aminonitriles to the corresponding β-amino acids. hilarispublisher.com For instance, nitrile-hydrolysing enzymes from Rhodococci have been successfully applied in the synthesis of various β-amino acids. hilarispublisher.com Enzyme engineering could be utilized to tailor these enzymes to accept 3-amino-2-methylpropionitrile as a substrate with high efficiency and enantioselectivity.

Furthermore, transaminases are another class of enzymes that are amenable to engineering for the synthesis of chiral amines and amino acids. By engineering a transaminase to accept a suitable keto-acid precursor, it would be possible to synthesize enantiopure 3-amino-2-methylpropanoic acid. The final N-acetylation step to yield this compound would then be a straightforward chemical transformation.

The development of highly active and selective enzymes through engineering can significantly enhance the yield and purity of the final product, making the biocatalytic route more economically viable.

Other Homogeneous and Heterogeneous Catalysis in this compound Synthesis

Beyond biocatalysis, traditional homogeneous and heterogeneous catalysis offer alternative methods for the synthesis of this compound and its precursors. These methods often involve the use of metal catalysts or solid acid/base catalysts to promote key bond-forming reactions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can be employed for reactions such as catalytic amidation. For instance, the direct amidation of a carboxylic acid precursor could be explored using a suitable homogeneous catalyst.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. A potential route could involve the catalytic amination of a precursor like methacrylic acid or its derivatives. For example, a patented process describes the synthesis of 3-acetylmercapto-2-methylpropanoic acid from methacrylic acid using a cuprous salt as a catalyst in one of the steps. nih.gov This highlights the use of metal catalysts in additions to the double bond of methacrylic acid, a strategy that could be adapted for amination.

The synthesis of β-acetamido ketones has been achieved through a one-pot, four-component reaction using cellulose (B213188) sulfuric acid as a reusable heterogeneous catalyst. hilarispublisher.com While this produces a different carbonyl derivative, it demonstrates the feasibility of using solid acid catalysts for the formation of β-acetamido compounds.

Table 2: Examples of Catalysis for Related Syntheses

Catalysis Type Reaction Type Catalyst Example Relevance to Target Synthesis Reference
Homogeneous Addition to α,β-unsaturated acid Cuprous iodide Potential for catalytic amination of methacrylic acid nih.gov

Classical Organic Synthesis Strategies for this compound

Classical organic synthesis provides a robust and versatile toolbox for the construction of this compound from simple, readily available starting materials. These strategies can be broadly categorized into multi-step conversions and total synthesis approaches.

A common strategy involves the modification of readily available precursors that already contain a significant portion of the target molecule's carbon skeleton. One such precursor is methacrylic acid. A plausible multi-step synthesis could involve the following sequence:

Halogenation: Reaction of methacrylic acid with a halogenating agent, such as bromine in an aqueous solution, can yield 2,3-dibromo-2-methylpropanoic acid. wustl.edu

Amination: Subsequent reaction with ammonia (B1221849) or a protected amine source would lead to the displacement of one of the bromine atoms to form a 3-amino-2-bromo-2-methylpropanoic acid intermediate.

Reduction and Acetylation: Reductive debromination followed by N-acetylation of the amino group with a reagent like acetic anhydride (B1165640) would furnish the final product, this compound.

Alternatively, β-alanine and its derivatives serve as excellent starting points. The synthesis of 3-benzamido propionic acid from β-alanine via Schotten-Baumann reaction with benzoyl chloride is a well-established procedure. hilarispublisher.com By analogy, N-acetylation of 3-amino-2-methylpropanoic acid would be a straightforward final step in a synthesis starting from this β-amino acid precursor.

A patent for the synthesis of the related compound, 3-acetylmercapto-2-methylpropanoic acid, outlines a three-step process starting from methacrylic acid, which involves halogenation, reaction with a sulfide (B99878) source, and finally acetylation. nih.gov This further supports the viability of methacrylic acid as a key starting material.

A total synthesis of this compound would involve the construction of the carbon backbone from simpler, achiral building blocks. While a specific total synthesis for this exact molecule is not prominently documented, general methods for the synthesis of β-amino acids can be applied.

One approach could be a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, such as methyl methacrylate (B99206). The resulting β-amino ester could then be hydrolyzed and the amino group acetylated to give the target compound.

Another established method for β-amino acid synthesis is the Arndt-Eistert homologation of an α-amino acid. Starting from alanine, conversion to the corresponding diazoketone followed by a Wolff rearrangement in the presence of water would yield 3-aminobutanoic acid. A similar strategy, if applied to a suitably substituted α-amino acid, could potentially lead to the 3-amino-2-methylpropanoic acid backbone.

Stereoselective Synthesis of Enantiopure this compound

The presence of a chiral center at the C2 position of this compound necessitates stereoselective methods to obtain enantiomerically pure forms. These methods can be categorized into asymmetric synthesis, where the desired stereoisomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric synthesis of the precursor, 3-amino-2-methylpropanoic acid, is a well-explored area. One effective strategy involves the conjugate addition of a chiral amine to an α,β-unsaturated carbonyl compound. For instance, the use of a chiral auxiliary, such as a SuperQuat derived from L-valine, can direct the conjugate addition of lithium dibenzylamide to an N-acryloyl derivative, leading to the synthesis of (S)-2-alkyl-3-aminopropanoic acids with high enantiomeric excess. rsc.orgst-andrews.ac.uk A complementary pathway using a different starting material can furnish the (R)-enantiomer. rsc.orgst-andrews.ac.uk

Organocatalysis also offers powerful tools for the enantioselective synthesis of β-amino acid derivatives. Chiral amidine-based catalysts have been shown to catalyze the asymmetric cyclocondensation of activated carboxylic acids with imines to produce enantioenriched β-lactams, which are versatile precursors to β-amino acids. wustl.edu

Chiral resolution is another common technique for obtaining enantiopure compounds. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-dehydroabietylamine, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure acid. google.com A patent describes this method for the resolution of the related compound, (±)-3-benzoylthio-2-methylpropanoic acid. google.com Additionally, chiral chromatography, using a chiral stationary phase, can be employed for the analytical and preparative separation of the enantiomers of 3-amino-2-methylpropanoic acid. hplc.eu

Table 3: Stereoselective Synthesis Approaches for 3-Amino-2-methylpropanoic Acid

Method Strategy Key Reagent/Catalyst Outcome Reference
Asymmetric Synthesis Conjugate addition with chiral auxiliary (S)-N(3)-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one (S)-2-Alkyl-3-aminopropanoic acids in high ee rsc.orgst-andrews.ac.uk
Asymmetric Synthesis Organocatalyzed cyclocondensation Chiral amidine-based catalyst Enantioenriched β-lactam precursors wustl.edu
Chiral Resolution Diastereomeric salt formation (+)-Dehydroabietylamine Separation of enantiomers of a related compound google.com

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.

One of the most common classes of chiral auxiliaries is the Evans oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org For the synthesis of a molecule like this compound, a potential strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system attached to an oxazolidinone auxiliary. The bulky auxiliary blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite side, thereby creating the new stereocenter with high diastereoselectivity.

Another widely used auxiliary is camphorsultam. It has been shown to be highly effective in controlling the stereochemistry of various reactions, including Michael additions. For instance, the lithium base-promoted stereoselective Michael addition of thiols to N-methacryloylcamphorsultam proceeds with high diastereoselectivity, demonstrating its utility in controlling the stereochemistry at the β-position relative to the carbonyl group. wikipedia.org A similar approach could be envisioned for the introduction of an amino group precursor.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey FeatureRemoval Condition
Evans OxazolidinonesAlkylation, Aldol, Conjugate AdditionForms a chelated enolate, effectively shielding one face.Mild hydrolysis (e.g., LiOH/H₂O₂)
CamphorsultamMichael Addition, Diels-AlderProvides high asymmetric induction due to steric hindrance. wikipedia.orgHydrolysis with LiOH or other bases
PseudoephedrineAsymmetric AlkylationForms a stable chelated enolate; auxiliary is easily recovered.Mild acidic hydrolysis

Asymmetric Catalysis in the Production of Chiral this compound

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. nih.gov In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. These catalysts are typically metal complexes with chiral ligands or purely organic molecules (organocatalysts). nih.gov

For the synthesis of chiral this compound, a primary strategy is the asymmetric hydrogenation of a prochiral olefin precursor, such as 3-acetamido-2-methyl-2-propenoic acid. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine ligands like BINAP, are well-established for their high efficiency and enantioselectivity in such transformations.

Another powerful method is the asymmetric Michael addition. The reaction of a methacrylate derivative with a nitrogen nucleophile in the presence of a chiral catalyst can produce the desired β-amino acid structure. Chiral Lewis acid catalysts, such as metal complexes that can coordinate to the substrate and activate it for nucleophilic attack, have proven effective in a range of reactions including Michael additions and Friedel-Crafts alkylations. nih.govmdpi.com The intimate contact between the chiral metal center and the coordinated substrate allows for effective asymmetric induction. nih.gov

Table 2: Selected Asymmetric Catalytic Methods for C-N Bond Formation

Reaction TypeCatalyst System ExampleSubstrate TypeKey Advantage
Asymmetric Hydrogenation[Rh(COD)(R,R-DuPhos)]BF₄α,β-Dehydroamino acid esterHigh enantioselectivity and turnover numbers.
Asymmetric Michael AdditionChiral Thiourea (B124793) Organocatalystα,β-Unsaturated ester + N-nucleophileMetal-free conditions, mild reaction setup. mdpi.com
Asymmetric Friedel-Crafts AlkylationChiral Bis-cyclometalated Iridium ComplexIndoles + α,β-Unsaturated acyl imidazolesExcellent activity and enantioselectivity. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov This involves considerations such as the choice of solvent, maximization of atom economy, and the use of sustainable resources. nih.govnih.gov

Solvent-Free and Aqueous Medium Reactions for this compound

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. unibo.it Water is considered the greenest solvent, and efforts are increasingly directed towards performing organic synthesis in aqueous media. csic.es For the synthesis of a polar molecule like this compound, using water as a solvent is a highly attractive goal. Challenges such as the low solubility of organic reactants can sometimes be overcome through strategies like the use of water-dispersible nanoparticles of reagents or the addition of co-solvents. csic.es For peptide synthesis, which involves amide bond formation similar to the acetamido group in the target molecule, specialized water-soluble coupling reagents have been developed to facilitate reactions in aqueous environments. csic.es

Solvent-free reactions represent an even greener alternative, eliminating solvent waste entirely. nih.gov Such reactions can be carried out by heating a mixture of neat reactants or by using techniques like mechanochemistry (grinding or milling), which can promote reactions between solid-state reagents. A potential solvent-free synthesis of the target molecule could involve heating a mixture of methacrylic acid and acetamide (B32628), possibly with a catalyst.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than those like substitution and elimination, which generate stoichiometric byproducts. nih.govacs.org

A synthetic route to this compound with ideal atom economy would be the direct conjugate addition of acetamide to methacrylic acid. In this theoretical reaction, all atoms from both reactants would be incorporated into the final product, resulting in 100% atom economy.

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

In contrast, a multi-step synthesis involving protecting groups or stoichiometric reagents would have a lower atom economy. For example, a synthesis using a Wittig reaction to create the carbon backbone would generate triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct, significantly reducing the atom economy. acs.org Maximizing atom economy is a core principle for minimizing waste at the molecular level. acs.org

Use of Renewable Feedstocks for this compound Production

Transitioning from fossil fuel-based feedstocks to renewable resources is a fundamental goal of green chemistry. nih.gov The synthesis of this compound relies on precursors such as methacrylic acid and an acetyl source (like acetic anhydride or acetamide). Developing pathways to produce these precursors from biomass is an active area of research.

Lignocellulosic biomass, which is abundant and non-food-competitive, is a promising renewable feedstock. researchgate.net It can be processed into various platform chemicals. For example, 3-hydroxypropionic acid (3-HP), which can be produced from biomass, is a potential precursor to methacrylic acid. researchgate.net Similarly, acetic acid, the source of the acetyl group, can be readily produced through the fermentation of biomass-derived sugars. The use of vegetable oils is another avenue, providing fatty acids that can be chemically transformed into valuable building blocks. mdpi.com By developing viable routes from these renewable materials to key chemical intermediates, the chemical industry can reduce its reliance on finite petrochemical resources.

Chemical Reactivity and Derivatization of 3 Acetamido 2 Methylpropanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 3-Acetamido-2-methylpropanoic Acid

The carboxylic acid group is a versatile handle for a range of derivatization reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification: The conversion of the carboxylic acid group of this compound to an ester can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The reaction proceeds by acid-catalyzed nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com

For example, the reaction of this compound with ethanol (B145695) and an acid catalyst would yield ethyl 3-acetamido-2-methylpropanoate. While specific studies on this exact molecule are not abundant, the esterification of structurally similar N-acetylated amino acids is a common practice. nih.gov A study on the esterification of various propanoic acids, including α-methylpropanoic acid, with alcohols like 1-propanol (B7761284) in the presence of sulfuric acid, demonstrates the general applicability of this reaction. ceon.rs The presence of the α-methyl group was found to slightly reduce the reaction rate compared to unbranched acids, a steric hindrance effect that would be expected for this compound as well. ceon.rs

Amidation: The direct reaction of a carboxylic acid with an amine is often challenging as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid must be "activated." This is typically done using coupling reagents. Common reagents for forming amide bonds from carboxylic acids and amines include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions. nih.gov Another approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride, by treating it with a reagent like thionyl chloride (SOCl₂), which can then readily react with an amine to form the desired amide. libretexts.org Boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have also been shown to be effective for the direct amidation of a variety of carboxylic acids, including N-protected amino acids. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Reaction Reagent(s) Product Type
Esterification Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄, HCl) Ester
Amidation Amine, Coupling Agent (e.g., DCC, EDC) Amide

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine | Amide |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. youtube.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.com The reaction involves the reduction of the carboxylic acid to the corresponding primary alcohol, which in this case would be 3-acetamido-2-methylpropan-1-ol. The process typically requires an excess of LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide salts. masterorganicchemistry.comorgsyn.org This method is general for the reduction of amino acids and their N-protected derivatives. orgsyn.orgjocpr.com

The reduction of carboxylic acids directly to aldehydes is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This typically requires the use of specialized, sterically hindered reducing agents or a two-step process involving the initial conversion of the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is not a facile reaction for simple aliphatic carboxylic acids like this compound under typical conditions. This transformation usually requires specific structural features, such as a β-carbonyl group (as in β-keto acids) or a γ-unsaturated bond, which facilitate the reaction through a cyclic transition state. nu.edu.kz

Modern synthetic methods have been developed for the decarboxylation of various carboxylic acids, but they often rely on transition-metal catalysts (e.g., palladium, iron, silver) or photoredox catalysis under specific conditions. chinesechemsoc.orgorganic-chemistry.orgnih.gov For instance, some methods achieve decarboxylation of aromatic carboxylic acids using bimetallic nanoparticles or hypervalent iodine reagents. organic-chemistry.orgnih.gov However, a simple thermal decarboxylation of this compound is not expected to occur readily without specialized reagents or harsh conditions.

Transformations at the Amide Functional Group of this compound

The secondary amide linkage in this compound is notably stable but can undergo transformations such as hydrolysis, N-alkylation, and N-acylation under specific conditions.

The N-acetyl group can be removed by hydrolysis, cleaving the amide bond to yield 3-amino-2-methylpropanoic acid and acetic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: Heating the compound with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water. The final products after workup would be 3-amino-2-methylpropanoic acid (as its ammonium (B1175870) salt) and acetic acid. libretexts.org

Base-catalyzed hydrolysis: Heating with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH), involves the nucleophilic attack of a hydroxide ion on the amide carbonyl. This process, also known as saponification, initially yields the salt of the carboxylic acid (sodium 3-acetamido-2-methylpropanoate). Upon heating, the amide bond is cleaved to produce the sodium salt of acetic acid and 3-amino-2-methylpropanoic acid, which would exist as a sodium salt under these conditions. libretexts.org

The product of this hydrolysis, 3-amino-2-methylpropanoic acid, is a beta-amino acid. nih.govglpbio.comnih.govnih.govstenutz.eu

N-Alkylation: The direct N-alkylation of the secondary amide in this compound is generally a difficult reaction. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. While methods for the N-alkylation of amides exist, they often require harsh conditions, strong bases (like sodium hydride), or specialized catalytic systems. monash.edu More commonly, N-alkylated derivatives are prepared by alkylating the primary amine (3-amino-2-methylpropanoic acid) before the N-acylation step. nih.govmanchester.ac.uk Catalytic methods for the direct N-alkylation of unprotected amino acids using alcohols have been developed, representing a more sustainable approach. nih.govresearchgate.net

N-Acylation: Further acylation on the nitrogen of the N-acetyl group to form an imide derivative is possible but generally requires forcing conditions or highly reactive acylating agents, such as acid anhydrides or acid chlorides in the presence of a catalyst. bath.ac.ukresearchgate.netorganic-chemistry.org The reactivity of the secondary amide towards acylation is low due to the electron-withdrawing nature of the existing acetyl group. tandfonline.com

Table 2: Products of Key Transformations

Starting Material Reaction Type Product(s)
This compound Esterification (with Ethanol) Ethyl 3-acetamido-2-methylpropanoate
This compound Reduction (with LiAlH₄) 3-acetamido-2-methylpropan-1-ol
This compound Amide Hydrolysis (Acidic) 3-Amino-2-methylpropanoic acid, Acetic acid

Hofmann Rearrangement and Related Processes

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction typically proceeds by treating a primary amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. The key steps involve the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. This isocyanate is then hydrolyzed in the aqueous medium to the primary amine, releasing carbon dioxide.

For this compound, a direct application of the Hofmann rearrangement is not feasible. The structure of the target molecule possesses a carboxylic acid functional group, not the primary amide group required for this transformation. Furthermore, the nitrogen atom is part of a secondary amide (the acetamido group), which does not undergo the Hofmann rearrangement.

To hypothetically apply this reaction, the carboxylic acid moiety of this compound would first need to be converted into a primary amide. This would involve a sequence such as:

Protection of the N-H proton of the existing acetamido group.

Conversion of the carboxylic acid (-COOH) to a primary amide (-CONH₂), for example, via an acid chloride followed by reaction with ammonia (B1221849).

Execution of the Hofmann rearrangement on the newly formed primary amide.

If this modified substrate were subjected to Hofmann conditions, it would result in the loss of the C1 carbonyl carbon and the formation of a diamine derivative.

Related processes for this compound primarily include the hydrolysis of the amide bond. Under strong acidic or basic conditions, the acetamido group can be cleaved to yield 3-amino-2-methylpropanoic acid and acetic acid.

Reactions Involving the Alpha-Carbon and Methyl Group of this compound

The alpha-carbon of this compound (the C2 position) is bonded to a hydrogen atom, a methyl group, and the carboxyl group. The presence of the electron-withdrawing carboxyl group renders the alpha-hydrogen acidic, making it susceptible to removal by a strong base to form a carbanion, specifically an enolate.

For effective alpha-functionalization, the carboxylic acid is typically converted into an ester (e.g., a methyl or ethyl ester) to prevent the acidic proton of the carboxyl group from interfering with the base. The reaction sequence generally involves:

Esterification of the carboxylic acid.

Deprotonation at the alpha-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to form a lithium enolate. thieme-connect.comnih.gov

Reaction of the enolate with a suitable electrophile.

This approach allows for the introduction of various functional groups at the alpha-position. For instance, reacting the enolate with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in an α-alkylated product. nih.gov This creates a new, more substituted β-amino acid derivative with a quaternary alpha-carbon. While the N-H proton of the acetamido group is also acidic, studies on similar N-acyl amino esters suggest that a strong base can form a dianion, with subsequent alkylation occurring selectively at the more reactive alpha-carbon carbanion. nih.gov

The alpha-carbon of this compound is a chiral center. Chemical reactions involving this center can proceed with inversion, retention, or loss of stereochemistry (racemization).

The formation of the enolate intermediate is central to the stereochemical outcome of alpha-functionalization reactions. The deprotonation of the alpha-carbon leads to a planar, achiral enolate ion. libretexts.org In the absence of any chiral influence, the subsequent reaction with an electrophile can occur from either face of the planar enolate with equal probability. This results in a 1:1 mixture of enantiomers, a process known as racemization. libretexts.orgcreation.com Therefore, if an enantiomerically pure sample of an ester of this compound is treated with a base and then re-protonated (e.g., by an acid quench), a racemic mixture will be produced. researchgate.net

Achieving stereochemical control (inversion or retention) is more complex and requires specific strategies. Research on other amino acid derivatives has shown that it is possible to influence the direction of the electrophilic attack. thieme-connect.com Mechanisms for stereocontrol include:

Memory of Chirality: In some systems, the chiral information can be temporarily stored in a chiral enolate intermediate, which then directs the incoming electrophile to a specific face, often leading to retention of configuration. thieme-connect.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can sterically hinder one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face, leading to a predictable stereochemical outcome.

Synthesis of Analogues and Derivatives of this compound

This compound possesses a single stereocenter at C2, and thus exists as a pair of enantiomers: (S)-3-acetamido-2-methylpropanoic acid and (R)-3-acetamido-2-methylpropanoic acid.

The most direct synthesis of these enantiomerically pure stereoisomers involves the N-acetylation of the corresponding pure enantiomers of 3-amino-2-methylpropanoic acid, which are known compounds. nih.govfoodb.ca The acetylation can be readily achieved using standard methods, such as the Schotten-Baumann reaction, which involves treating the amino acid with an acetylating agent in the presence of a base.

Starting MaterialAcetylating AgentProduct
(S)-3-Amino-2-methylpropanoic acid nih.govAcetic anhydride (B1165640) or Acetyl chloride(S)-3-Acetamido-2-methylpropanoic acid
(R)-3-Amino-2-methylpropanoic acid nih.govAcetic anhydride or Acetyl chloride(R)-3-Acetamido-2-methylpropanoic acid

Diastereomers of this compound can be generated by introducing a second chiral center into the molecule. As discussed in section 3.3.1, the alpha-alkylation of an enantiomerically pure ester of this compound would create a new stereocenter at the alpha-position. This would result in a mixture of two diastereomers (e.g., syn and anti products), which typically have different physical properties and can often be separated by chromatography. nih.gov

A wide variety of analogues can be synthesized by modifying the N-acyl group or the carboxylic acid function of the parent amino acid.

N-Acylated Analogues: The synthesis of different N-acylated analogues follows the same principle as the preparation of the acetamido compound, but utilizes different acylating agents. By reacting 3-amino-2-methylpropanoic acid with various acid chlorides or anhydrides, a library of N-acylated derivatives can be produced. researchgate.net This is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Acylating AgentProduct Name
Propionyl chlorideN-Propionyl-3-amino-2-methylpropanoic acid
Butyryl chlorideN-Butyryl-3-amino-2-methylpropanoic acid
Benzoyl chlorideN-Benzoyl-3-amino-2-methylpropanoic acid

Modified Amino Acid Analogues: The carboxylic acid group provides another site for derivatization.

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄ or HCl gas). This produces analogues such as methyl 3-acetamido-2-methylpropanoate.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This reaction typically requires the use of a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. rsc.org This allows for the synthesis of peptide-like structures or other complex amides.

Formation of Cyclic Derivatives Incorporating this compound Fragments

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, allows it to be a precursor for the synthesis of various heterocyclic compounds. Through intramolecular or intermolecular reactions, the acetamido and propanoic acid moieties can be incorporated into cyclic structures, leading to the formation of derivatives such as dihydropyrimidinones and oxazinones. These transformations are of interest in medicinal chemistry as they introduce conformational rigidity and can modulate the biological activity of the parent molecule.

One of the notable cyclization reactions is the formation of dihydropyrimidinone derivatives through a Biginelli-type reaction. This multicomponent reaction typically involves an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. In a modified approach, a β-acetamido acid like this compound can serve as a key building block. The reaction likely proceeds through the formation of an N-acylimminium ion intermediate, which then undergoes cyclization and dehydration to yield the final heterocyclic product. The general conditions for such reactions often involve heating the components in the presence of a catalyst. nih.govnih.govmdpi.com

Another potential cyclization pathway for this compound involves the formation of 1,3-oxazinan-4-one structures. This can be achieved through intramolecular cyclization, where the carboxylic acid and the amide functionalities react to form the heterocyclic ring. This type of reaction may require activation of the carboxylic acid group, for instance, by converting it to an acid chloride or using a coupling agent. The resulting oxazinone ring serves as a rigid scaffold that can be further functionalized. nih.govrsc.orgrsc.org

The tables below summarize the plausible transformations of this compound into these cyclic derivatives, based on established synthetic methodologies for related β-amido acids.

Table 1: Plausible Synthesis of Dihydropyrimidinone Derivative

Reactant 1Reactant 2Reactant 3ProductReaction Type
This compoundAromatic Aldehyde (e.g., Benzaldehyde)Urea5-(1-Acetamidoethyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneBiginelli-like Reaction

Table 2: Plausible Synthesis of Oxazinanone Derivative

ReactantReagentProductReaction Type
This compoundDehydrating Agent (e.g., Acetic Anhydride)2,5-Dimethyl-5,6-dihydro-4H-1,3-oxazin-4-oneIntramolecular Cyclization/Dehydration

3 Acetamido 2 Methylpropanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Applications in Asymmetric Synthesis

Asymmetric synthesis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral auxiliaries and ligands are two key strategies where chiral building blocks are employed.

Use of 3-Acetamido-2-methylpropanoic Acid as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. While there is a wealth of information on various chiral auxiliaries, a specific and detailed account of this compound serving this purpose is not readily found in peer-reviewed literature.

The parent compound, 3-amino-2-methylpropanoic acid, possesses a chiral center and functional groups (an amine and a carboxylic acid) that, once appropriately protected, could theoretically be attached to a prochiral molecule to direct a stereoselective reaction. The acetamido group in the target compound provides a stable, neutral amide functionality. However, without specific examples in the literature, its efficacy and the stereochemical outcomes it might induce remain speculative.

Incorporation into Chiral Ligands for Catalysis

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst, which can then effect a stereoselective transformation. The structure of the ligand is crucial for inducing high levels of enantioselectivity.

While derivatives of amino acids are frequently used as precursors for chiral ligands, there is no specific mention in the surveyed literature of this compound being incorporated into such ligands for catalytic applications. The synthesis of chiral ligands often involves the modification of the amino and carboxyl groups of an amino acid to create bidentate or multidentate ligands. The acetamido group of the target compound could potentially participate in coordination with a metal, but its effectiveness and the performance of any resulting catalyst are not documented.

Precursor to Structurally Diverse Molecules

Chiral building blocks are fundamental starting materials for the synthesis of a wide array of complex molecules, including those with significant biological activity.

Synthesis of Peptidomimetics and Non-Natural Amino Acids Utilizing this compound Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. β-amino acids are valuable components in the construction of peptidomimetics because they can induce specific secondary structures, such as helices and turns.

While the use of β-amino acids in peptidomimetics is a well-established field, specific examples detailing the incorporation of this compound as a scaffold are not prominent in the literature. Its structural features, a β-amino acid backbone with an N-acetyl group, suggest it could be a component of a peptidomimetic chain. For instance, the (S)-enantiomer of the parent amine, (S)-3-amino-2-methylpropanoic acid (also known as L-β-aminoisobutyric acid), has been identified as a reactant for the chemoenzymatic assembly of cryptophycins, which are potent anticancer agents. cymitquimica.com This indicates the potential of this chiral scaffold in the synthesis of complex, bioactive molecules.

Similarly, non-natural amino acids are crucial for modifying the properties of peptides and proteins. This compound is itself a non-natural N-acetylated β-amino acid. It could theoretically be further elaborated to create other novel amino acid structures, but specific synthetic routes and applications are not described in the available literature.

Role in the Elaboration of Bioactive Compound Skeletons (structural focus)

The carbon skeleton of a chiral building block often forms a key part of the final bioactive molecule. The structural features of this compound, including its stereocenter and functional groups, make it a potential precursor for various bioactive skeletons.

A closely related compound, 3-acetylmercapto-2-methylpropanoic acid, is a known intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. This highlights how a substituted 2-methylpropanoic acid core can be a crucial component of a successful drug molecule. However, direct evidence of this compound playing a similar role in the elaboration of other bioactive compounds is not documented.

Application in Natural Product Total Synthesis (as a fragment or intermediate)

The total synthesis of complex natural products often involves the strategic use of smaller, chiral fragments that are assembled to construct the final molecule. While β-amino acids are found in some natural products and have been used as intermediates in their synthesis, the specific use of this compound as a key fragment or intermediate in a published total synthesis is not apparent from the available literature.

Polymer Chemistry and Material Science Applications of this compound Derivatives

Derivatives of this compound are emerging as valuable monomers in the field of polymer chemistry and material science, leading to the development of novel biodegradable and functional polymers. Research into the polymerization of structurally related compounds, such as 3-mercapto-2-methylpropionic acid, provides significant insights into the potential of these materials. The substitution of the acetamido group with a thiol group creates a monomer that can be polymerized into a polythioester (PTE), a class of polymers known for their unique properties, including rubber-like elasticity. nih.gov

The biosynthesis of poly(3-mercapto-2-methylpropionate) [P(3M2MP)] and its copolymers with 3-hydroxybutyrate (B1226725) (3HB) has been successfully achieved using engineered Escherichia coli. This bio-based approach offers a sustainable alternative to conventional polymer synthesis. The resulting P(3M2MP) homopolymer is an amorphous material with a high molecular weight and notable elastomeric properties, exhibiting an impressive elongation at break of up to 2600%. nih.gov

The properties of these polymers can be tailored by creating copolymers. For instance, copolymerization of 3-mercapto-2-methylpropionic acid with 3-hydroxybutyrate allows for the modulation of the material's mechanical and thermal characteristics. As the fraction of the 3M2MP unit increases in the P(3HB-co-3M2MP) copolymer, there is a corresponding decrease in molecular weight and crystallinity. This results in softer, more flexible materials with lower glass transition temperatures and higher elongation at break. nih.gov These distinct properties suggest that α-methylated thioester monomers can significantly broaden the range of accessible material properties for bio-based polymers. nih.gov

The synthesis of polymers from amino acid derivatives often involves the use of N-carboxyanhydrides (NCAs). wikipedia.org These cyclic compounds are reactive monomers that can undergo ring-opening polymerization to form polypeptides and related polymers. wikipedia.orgnih.govnih.gov This method provides a versatile route to well-defined polymer structures. nih.gov

Table 1: Properties of P(3HB-co-3M2MP) Copolymers

3M2MP Content (mol%) Number Average Molecular Weight (Mn) (kDa) Polydispersity Index (PDI) Glass Transition Temperature (Tg) (°C) Elongation at Break (%)
5.5 630 1.8 -1.5 10
53.9 240 1.9 -18.4 >1500
54.8 150 2.0 -20.1 1000

This table presents data on the physical and mechanical properties of copolymers of 3-hydroxybutyrate (3HB) and 3-mercapto-2-methylpropionate (3M2MP), a derivative of this compound. The data is sourced from a study on the biosynthesis and characterization of these novel polythioesters. nih.gov

Biochemical Investigations and Metabolic Context of 3 Acetamido 2 Methylpropanoic Acid

Enzymatic Transformations of 3-Acetamido-2-methylpropanoic Acid

The enzymatic processing of this compound is predicated on the presence of its acetamido and carboxylic acid functional groups. These features make it a plausible candidate for interaction with several classes of enzymes.

Enzymes that could potentially act on this compound belong to the hydrolase class, specifically amidohydrolases (or amidases), which catalyze the cleavage of amide bonds. The substrate specificity of these enzymes can be broad. For instance, some amidases that hydrolyze short-chain aliphatic amides might recognize the N-acetyl group of the compound.

Furthermore, enzymes from the GCN5-related N-acetyltransferase (GNAT) superfamily are responsible for the acetylation of various substrates, including amino acids. frontiersin.org It is conceivable that an enzyme within this large family could recognize the precursor, 3-amino-2-methylpropanoic acid, and catalyze its acetylation to form the title compound. Conversely, fatty acid amide hydrolase (FAAH) is a key enzyme in the degradation of a range of fatty acid amides, but its primary role is hydrolysis rather than synthesis. frontiersin.org While FAAH itself may not be the specific enzyme for this compound, other less-characterized hydrolases could perform this function. Studies on bacteria like Bacillus megaterium have identified intracellular acetamide (B32628) hydrolyzing activity with broad substrate specificity, capable of acting on various amides like acetamide and propionamide. nih.gov

The primary enzymatic degradation pathway for this compound would likely involve the hydrolysis of the amide bond to yield acetate (B1210297) and 3-amino-2-methylpropanoic acid (also known as β-aminoisobutyric acid, or BAIBA). This reaction would be catalyzed by an amidohydrolase.

Enzymatic derivatization could occur through other modifications, though these are more speculative without direct evidence. For example, enzymes could potentially modify the carboxyl group via esterification or amidation, similar to processes seen with other carboxylic acids in biological systems.

Role as a Metabolic Intermediate or Precursor in Biochemical Pathways

While not identified as a core metabolic intermediate, this compound can be understood as a metabolic offshoot, likely formed for purposes of detoxification or clearance.

The most plausible biosynthetic route to this compound is through the N-acetylation of its parent amino acid, BAIBA. nih.govresearchgate.netnih.gov BAIBA is a known catabolite of the branched-chain amino acid valine and the pyrimidine (B1678525) base thymine (B56734). nih.gov In conditions leading to an accumulation of BAIBA, cells may employ acetylation as a detoxification strategy. This process involves the transfer of an acetyl group from acetyl-CoA to the amino group of BAIBA, a reaction catalyzed by an N-acetyltransferase.

The formation of N-acetylated amino acids is a documented metabolic pathway, often utilized in inborn errors of metabolism where specific amino acids accumulate to toxic levels. frontiersin.orgnih.gov For instance, patients with maple syrup urine disease exhibit elevated urinary levels of N-acetylated branched-chain amino acids. nih.gov By analogy, a similar process could lead to the formation of this compound from BAIBA.

Table 1: Potential Biosynthesis of this compound

PrecursorCo-substrateEnzyme ClassProductMetabolic Context
3-Amino-2-methylpropanoic acid (BAIBA)Acetyl-CoAN-AcetyltransferaseThis compoundDetoxification, metabolic clearance

The primary interconversion pathway for this compound is its hydrolysis back to BAIBA and acetate. BAIBA itself is metabolically active. The L-enantiomer of BAIBA is produced from valine catabolism, while the D-enantiomer arises from thymine degradation. nih.gov BAIBA has been identified as a myokine, an exercise-induced molecule that can stimulate the browning of white adipose tissue and increase fatty acid oxidation. semanticscholar.org

Therefore, the acetylation of BAIBA to form this compound could serve as a mechanism to modulate the levels and activity of BAIBA, effectively acting as a reversible inactivation step. The metabolic fate of the resulting acetate molecule is well-established; it can be activated to acetyl-CoA and enter central carbon metabolism, for example, through the citric acid cycle. diabetesjournals.org

Investigation of this compound in Non-Mammalian Biological Models (mechanistic)

While specific mechanistic studies on this compound in non-mammalian models are not documented in the scientific literature, models such as the zebrafish (Danio rerio) offer powerful platforms for such investigations. nih.govmdpi.com The genetic tractability and optical transparency of zebrafish embryos make them highly suitable for studying the metabolism and potential toxicity of small molecules in a whole-organism context. mdpi.com

A research program to investigate the compound using zebrafish could involve:

Developmental Toxicity Screening: Exposing zebrafish embryos to the compound to assess for morphological defects, cardiotoxicity, or neurotoxicity. nih.govmdpi.com

Metabolite Profiling: Using mass spectrometry to determine if zebrafish can metabolize this compound, for instance, by deacetylating it to BAIBA.

Target Identification: Employing genetic and molecular tools, such as CRISPR/Cas9 or morpholinos, to identify the specific enzymes (e.g., amidohydrolases) responsible for its metabolism.

Phenotypic Analysis: Investigating whether the compound or its metabolites influence specific biological processes in zebrafish, such as lipid metabolism or response to stress, given the known roles of its precursor, BAIBA.

Such studies would provide crucial, mechanistically detailed insights into the biochemical processing and biological effects of this compound, complementing mammalian studies and filling the current gaps in knowledge.

Theoretical and Computational Studies on 3 Acetamido 2 Methylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 3-Acetamido-2-methylpropanoic acid can be understood at the molecular level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure, reactivity, and potential transformation pathways without the need for empirical data.

Electronic Structure and Reactivity Predictions for this compound

The electronic structure of this compound, a molecule combining an amide and a carboxylic acid functional group, dictates its chemical behavior. Density Functional Theory (DFT) and ab initio calculations are the primary tools used to probe these characteristics. By solving approximations of the Schrödinger equation, these methods can predict a range of electronic properties.

A key aspect of the electronic structure is the distribution of electron density, which can be visualized through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

For this compound, the HOMO is likely to be localized around the amide nitrogen and the carboxylate oxygen atoms, which possess lone pairs of electrons. Conversely, the LUMO is expected to be centered on the carbonyl carbons of both the amide and carboxylic acid groups, as these are the most electrophilic sites.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the Fukui function (f(r)). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The Fukui function identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. In this compound, the carbonyl carbons would be predicted as the primary sites for nucleophilic attack, while the acidic proton of the carboxylic acid is the most likely site for deprotonation.

Table 1: Predicted Electronic Properties of this compound (Exemplary Data)

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DDFT/B3LYP/6-31G
Electronegativity (χ)3.65 eVCalculated
Chemical Hardness (η)2.85 eVCalculated

Note: The data in this table are representative values based on calculations of similar molecules and are intended for illustrative purposes.

Reaction Mechanism Elucidation for this compound Transformations

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key transformation of interest is the hydrolysis of the amide bond. Theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

The acid-catalyzed hydrolysis of the amide bond in this compound would likely proceed through a multi-step mechanism. The initial step would involve the protonation of the carbonyl oxygen of the amide group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and cleavage of the C-N bond would yield the final products: acetic acid and 3-amino-2-methylpropanoic acid.

Computational studies can determine the activation energies for each step of this process, identifying the rate-determining step. By modeling the transition state structures, insights into the geometric and electronic changes that occur during the reaction can be gained.

Table 2: Calculated Activation Energies for a Postulated Amide Hydrolysis Pathway (Exemplary Data)

Reaction StepActivation Energy (kcal/mol)Description
Protonation of Carbonyl~2-5Rapid and reversible protonation of the amide oxygen.
Water Attack~15-20Nucleophilic attack of water on the protonated carbonyl carbon.
Tetrahedral Intermediate Formation-Formation of a relatively stable intermediate.
C-N Bond Cleavage~10-15Breakage of the amide bond to form products.

Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from reaction mechanism studies.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore the accessible shapes of a molecule and their dynamic behavior.

Exploration of Preferred Conformations of this compound

This compound possesses several rotatable bonds, giving rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations. This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each point, resulting in a potential energy surface.

Table 3: Key Dihedral Angles and Predicted Low-Energy Conformations (Exemplary Data)

ConformationDihedral Angle 1 (O=C-C-C)Dihedral Angle 2 (C-C-N-C)Relative Energy (kcal/mol)
Extended~180°~180°0.0
Folded (H-bonded)~60°~0°-1.5
Globular~-60°~90°1.0

Note: The dihedral angles and relative energies are illustrative and represent a simplified conformational landscape.

Solvent Effects on the Conformation and Reactivity of this compound

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. In an MD simulation, the motion of a molecule and its surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

For this compound, MD simulations in an aqueous environment would reveal how water molecules interact with the different functional groups. The polar amide and carboxylic acid groups are expected to form strong hydrogen bonds with water, which can influence the conformational preferences of the molecule. For example, in a polar solvent, the extended conformation might be more favored as it allows for greater interaction with the solvent molecules, whereas in a nonpolar solvent, a folded conformation stabilized by intramolecular hydrogen bonds might be preferred.

MD simulations can also provide insights into the dynamics of the molecule, such as the flexibility of the carbon backbone and the rotation of the methyl group. This dynamic information is crucial for understanding how the molecule might interact with other molecules, such as enzymes.

Molecular Docking and Intermolecular Interaction Studies (e.g., with enzymes, not clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for studying the interaction of a small molecule, like this compound, with a biological macromolecule, such as an enzyme.

In a molecular docking study, the 3D structure of the enzyme's active site is used as a target. The small molecule is then computationally "docked" into this site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

For this compound, the amide and carboxylic acid groups would be key features for interaction with an enzyme active site. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the carboxylic acid group is a strong hydrogen bond donor and acceptor and can also participate in ionic interactions if deprotonated. The methyl group can engage in hydrophobic interactions.

By analyzing the top-ranked docking poses, it is possible to identify the specific amino acid residues in the enzyme's active site that are involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts). This information is fundamental for understanding the molecular basis of enzyme inhibition or substrate recognition.

Table 4: Predicted Intermolecular Interactions from a Hypothetical Docking Study with a Model Enzyme (Exemplary Data)

Functional Group of LigandInteracting Residue of EnzymeType of Interaction
Carboxylate OxygenArginineSalt Bridge, Hydrogen Bond
Amide Carbonyl OxygenSerineHydrogen Bond
Amide N-HAspartateHydrogen Bond
Methyl GroupLeucine, ValineHydrophobic Interaction

Note: This table presents a hypothetical scenario to illustrate the types of interactions that could be predicted from a molecular docking study.

Future Research Directions and Unexplored Avenues for 3 Acetamido 2 Methylpropanoic Acid

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic methodologies for 3-Acetamido-2-methylpropanoic acid is a paramount objective for future research. Current synthetic strategies, while functional, may present limitations in terms of environmental impact, cost-effectiveness, and scalability. Future endeavors should prioritize the development of greener and more efficient routes.

Key Research Thrusts:

Biocatalytic Approaches: The use of enzymes or whole-cell systems for the synthesis of this compound presents a highly attractive avenue for sustainable production. Research into identifying or engineering specific enzymes, such as acylases or aminotransferases, that can stereoselectively synthesize the desired enantiomer from readily available precursors would be a significant breakthrough.

Flow Chemistry and Process Intensification: Transitioning from traditional batch processing to continuous flow chemistry could offer substantial advantages in terms of safety, efficiency, and scalability. Future research should focus on developing robust flow-based synthetic protocols for this compound, potentially integrating in-line purification and analysis for enhanced process control.

Utilization of Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Investigations into synthetic pathways that commence from biomass-derived platform chemicals could drastically reduce the carbon footprint associated with the production of this compound.

Discovery of Undiscovered Chemical Reactivities and Transformations

The chemical versatility of this compound is far from fully exploited. Its bifunctional nature, possessing both a carboxylic acid and an amide group, coupled with a chiral center, suggests a rich and varied chemical reactivity that warrants deeper exploration.

Prospective Research Areas:

Novel Derivatization Strategies: Systematic exploration of the reactivity of the carboxylic acid and amide functionalities could lead to the synthesis of a diverse library of novel derivatives. This could involve the development of new coupling reactions, selective protection/deprotection schemes, and transformations of the acetamido group.

Polymerization and Material Science Applications: The potential of this compound as a monomer for the synthesis of novel biodegradable polymers and functional materials is an exciting and largely unexplored frontier. Research in this area could focus on developing polymerization methods that leverage the compound's unique structural features to create materials with tailored properties.

Catalytic Applications: The chiral nature of this compound makes it a candidate for development into a chiral ligand for asymmetric catalysis. Future studies could explore its coordination chemistry with various metal centers and evaluate the catalytic activity and enantioselectivity of the resulting complexes in a range of organic transformations.

Exploration of New Applications as a Chiral Synthon in Complex Target Synthesis

Chiral building blocks are indispensable tools in the synthesis of complex, stereochemically defined molecules such as pharmaceuticals and natural products. nih.govnih.gov this compound represents a potentially valuable, yet underutilized, chiral synthon. nih.govnih.gov

Future Synthetic Campaigns Could Target:

Pharmaceutical Scaffolds: The structural motif of this compound could be incorporated into the design and synthesis of novel drug candidates. Its unique combination of functional groups and stereochemistry may impart favorable pharmacokinetic or pharmacodynamic properties.

Development of Chiral Auxiliaries: The application of this compound as a chiral auxiliary to control the stereochemical outcome of chemical reactions is another promising research direction.

Advanced Methodological Development for its Analysis and Characterization

The advancement of analytical techniques is crucial for supporting all facets of research into this compound, from monitoring reaction progress to ensuring the purity of the final product.

Areas for Methodological Advancement:

High-Throughput Analytical Methods: The development of rapid and efficient analytical methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), would be invaluable for high-throughput screening of reaction conditions and for the analysis of large sample sets.

Advanced Chiral Separation Techniques: While standard chiral chromatography methods are likely applicable, research into more advanced techniques, such as supercritical fluid chromatography (SFC) or the development of novel chiral stationary phases, could lead to improved resolution and faster analysis times for enantiomeric purity determination.

In-depth Spectroscopic Studies: The application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and nuclear Overhauser effect spectroscopy (NOESY), can provide detailed insights into the compound's three-dimensional structure and conformational dynamics in solution.

Deeper Mechanistic Insights into its Biochemical Role and Transformations

The potential biological activities and metabolic fate of this compound remain largely unknown. As an N-acetylated amino acid, it may play a role in various biochemical pathways.

Key Research Questions to Address:

Metabolic Profiling: Investigating the metabolism of this compound in various biological systems, from cell cultures to animal models, will be crucial to understanding its in vivo behavior. This could involve the use of isotopic labeling and metabolomics approaches.

Enzyme Inhibition or Substrate Studies: Screening this compound against a panel of relevant enzymes could reveal potential inhibitory activities or its role as a substrate for specific enzymes, providing clues to its mechanism of action.

Interaction with Biological Receptors: Computational docking studies and in vitro binding assays could be employed to identify potential protein targets and to understand the molecular basis of any observed biological effects.

Integration with AI and Machine Learning for Predictive Synthesis and Reactivity

Future Applications of AI and ML:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can be employed to propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering non-intuitive routes. mdpi.comcas.org

Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for maximizing yield and selectivity.

Predictive Toxicology and Bioactivity: In silico models can be used to predict the potential toxicity and biological activity of this compound and its derivatives, helping to prioritize compounds for further experimental investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.